1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE

Description

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRIFGDPTJFUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624424 | |

| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250681-87-9 | |

| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE CAS number

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-BOC-3-(3-Carboxy-phenoxy)-pyrrolidine and its Analogs

This guide provides a comprehensive technical overview of this compound, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. While a specific CAS number for this exact molecule is not readily found in major chemical databases, indicating its likely status as a novel or specialized research intermediate, this document outlines the fundamental principles and methodologies for its synthesis, purification, and characterization. Furthermore, it explores the potential applications of this structural class, grounded in established scientific literature.

The structure, featuring a chiral pyrrolidine scaffold, a phenoxy ether linkage, and a carboxylic acid moiety, presents a versatile platform for generating compound libraries for screening. The 1-BOC protecting group ensures stability during synthesis and allows for facile deprotection to reveal a secondary amine, a key handle for further derivatization.

Part 1: Synthesis and Mechanistic Considerations

The most logical and widely applicable method for constructing the target molecule is through a nucleophilic substitution reaction to form the core ether bond. Two primary, high-yielding strategies are considered: the Williamson ether synthesis and the Mitsunobu reaction. The choice between them often depends on the stereochemical requirements and the nature of the starting materials.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The key disconnection is at the ether linkage, yielding a pyrrolidine-based alcohol and a phenolic compound.

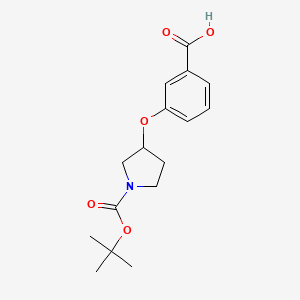

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: The Mitsunobu Reaction

For this specific target, the Mitsunobu reaction is often preferred over the Williamson ether synthesis. The Williamson route would require deprotonation of the phenol with a strong base, which could be complicated by the presence of the acidic carboxylic acid. While the acid could be protected as an ester, the Mitsunobu reaction offers a more direct route under milder, neutral conditions, which is particularly advantageous when working with sensitive functional groups.

The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, a critical consideration when using enantiomerically pure starting materials like (R)- or (S)-N-BOC-3-hydroxypyrrolidine.

The final step involves the saponification (hydrolysis) of the methyl ester under basic conditions to yield the desired carboxylic acid.

Caption: Proposed two-step synthetic workflow.

Part 2: Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should adapt these methods based on laboratory conditions and analytical observations.

Protocol: Mitsunobu Etherification

Materials:

-

(R)- or (S)-N-BOC-3-hydroxypyrrolidine (1.0 eq)

-

Methyl 3-hydroxybenzoate (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.3 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-3-hydroxypyrrolidine, methyl 3-hydroxybenzoate, and PPh₃.

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the intermediate ester.

Protocol: Saponification

Materials:

-

1-BOC-3-(3-methoxycarbonyl-phenoxy)-pyrrolidine (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the purified ester in a mixture of MeOH and H₂O (e.g., a 3:1 ratio).

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to a pH of ~3-4 by the slow addition of 1M HCl. A precipitate should form.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final carboxylic acid product.

Part 3: Characterization and Data

A self-validating protocol requires rigorous analytical characterization to confirm the structure and purity of the synthesized compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural confirmation and purity assessment | Signals corresponding to the BOC group (~1.4 ppm), pyrrolidine ring protons, aromatic protons (with a characteristic splitting pattern), and the absence of the methyl ester signal (~3.9 ppm). |

| LC-MS | Purity determination and mass confirmation | A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target molecule. |

| FTIR | Functional group identification | Presence of a broad O-H stretch (from the carboxylic acid), a C=O stretch (from the carbamate and carboxylic acid), and C-O stretches (ether). |

| Chiral HPLC | Determination of enantiomeric excess (if using a chiral starting material) | A single peak indicating high enantiomeric purity if the reaction proceeded with the expected stereochemical inversion. |

Part 4: Applications in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. The individual components contribute to its potential as a pharmacophore:

-

Pyrrolidine Ring: A common motif in many FDA-approved drugs, it provides a three-dimensional structure that can effectively orient substituents to interact with biological targets.

-

Phenoxy Ether Linkage: This stable linker connects the pyrrolidine core to an aromatic system, influencing properties like lipophilicity and metabolic stability.

-

Carboxylic Acid: Often serves as a key interaction point, forming hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) in protein binding pockets. It is a common feature in antagonists of G-protein coupled receptors (GPCRs) and inhibitors of various enzymes.

-

BOC Group: While primarily a protecting group, its removal unmasks a secondary amine that can be used for further library development, for example, through reductive amination or amide coupling reactions.

This structural class has been explored in the development of antagonists for chemokine receptors and as components in PROTAC (PROteolysis TArgeting Chimera) linkers. The ability to modulate the substitution pattern on both the pyrrolidine and phenyl rings allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Hypothetical binding mode of the molecule.

References

-

Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

-

Li, P., et al. (2020). A review of pyrrolidine derivatives as privileged scaffolds in drug discovery. European Journal of Medicinal Chemistry, 207, 112724. [Link]

-

Deng, Z., et al. (2017). Carboxylic Acid Isosteres in Drug Design. Journal of Medicinal Chemistry, 60(21), 8745-8764. [Link]

An In-depth Technical Guide to (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a chiral building block of significant interest in medicinal chemistry. Its structure, incorporating a stereochemically defined pyrrolidine ring, a phenoxy ether linkage, and a carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine core is a privileged structure in numerous FDA-approved drugs, valued for its favorable physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine. Furthermore, it explores its potential applications in drug discovery, particularly as a key intermediate for the development of kinase inhibitors and other targeted therapies. The methodologies detailed herein are designed to be robust and scalable, providing a foundation for researchers to advance the development of next-generation therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in drug discovery can be attributed to several key factors:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with the complex binding sites of biological targets.[1]

-

Physicochemical Properties: The pyrrolidine scaffold often imparts favorable physicochemical properties to molecules, including improved aqueous solubility and metabolic stability.

-

Stereochemical Complexity: The presence of stereocenters on the pyrrolidine ring allows for the introduction of chirality, which is often critical for biological activity and can be used to optimize drug-receptor interactions.[1]

-

Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, providing a versatile platform for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine combines the advantages of the pyrrolidine scaffold with a phenoxy ether linkage and a carboxylic acid handle. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including potential inhibitors of enzymes such as kinases, and modulators of various receptors.

Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine via Mitsunobu Reaction

A highly effective and stereospecific method for the synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is the Mitsunobu reaction.[4][5] This reaction facilitates the formation of an ether linkage between an alcohol and a phenolic compound with inversion of stereochemistry at the alcohol carbon.[6] In this case, (S)-1-Boc-3-hydroxypyrrolidine serves as the chiral alcohol and 3-hydroxybenzoic acid as the phenolic nucleophile.

Reaction Scheme

Caption: Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine.

Causality Behind Experimental Choices

The Mitsunobu reaction is chosen for its reliability in forming C-O bonds with predictable stereochemical outcomes. The use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), activates the hydroxyl group of the alcohol, making it a good leaving group for nucleophilic attack by the phenoxide. The reaction proceeds with a clean SN2 inversion of configuration at the chiral center of the alcohol.

Detailed Experimental Protocol

Materials and Reagents:

-

(S)-1-Boc-3-hydroxypyrrolidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), 3-hydroxybenzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Dissolve the solids in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted 3-hydroxybenzoic acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product will contain triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction.[12][13][14][15][16][17] Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine.

Purification of Aromatic Carboxylic Acids

Purification of the final product is crucial. The primary impurity from the Mitsunobu reaction is triphenylphosphine oxide. While column chromatography is effective, for larger scales, alternative methods for removing triphenylphosphine oxide can be employed, such as precipitation with zinc chloride in polar solvents or crystallization.[12][13][14][15][16] The acidic nature of the product also allows for acid-base extraction techniques.[18]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is essential for its application in drug discovery.

Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₁NO₅ | Calculated |

| Molecular Weight | 307.34 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted |

| logP | ~2.5 | Predicted |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the chemical structure and analysis of analogous compounds.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm) in CDCl₃ are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~7.8-8.0 | m | 1H | Ar-H |

| ~7.3-7.5 | t | 1H | Ar-H |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~4.8-5.0 | m | 1H | O-CH (pyrrolidine) |

| ~3.5-3.8 | m | 4H | N-CH₂ (pyrrolidine) |

| ~2.2-2.4 | m | 2H | CH₂ (pyrrolidine) |

| 1.47 | s | 9H | C(CH₃)₃ (Boc) |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts (in ppm) in CDCl₃:

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (Carboxylic acid) |

| ~158-160 | Ar-C-O |

| ~154-156 | C=O (Boc) |

| ~130-132 | Ar-C |

| ~122-124 | Ar-C |

| ~118-120 | Ar-C |

| ~115-117 | Ar-C |

| ~80-82 | C(CH₃)₃ (Boc) |

| ~78-80 | O-CH (pyrrolidine) |

| ~50-52 | N-CH₂ (pyrrolidine) |

| ~44-46 | N-CH₂ (pyrrolidine) |

| ~30-32 | CH₂ (pyrrolidine) |

| 28.4 | C(CH₃)₃ (Boc) |

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the following major ions in positive mode:

| m/z | Proposed Fragment Ion |

| 308.14 | [M+H]⁺ |

| 252.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 208.09 | [M - Boc + H]⁺ (Loss of the Boc group) |

The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds.[19][20][21]

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2975, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1710-1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1680-1700 | Strong | C=O stretch (Boc carbamate) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1240 | Strong | C-O stretch (Ether) |

| ~1160 | Strong | C-O stretch (Boc ester) |

The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[22][23][24]

Experimental Protocols for Spectroscopic Analysis

3.3.1. NMR Spectroscopy [25]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

3.3.2. Mass Spectrometry [19][25]

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

-

Analysis: Analyze by ESI-MS in positive ion mode.

3.3.3. Infrared Spectroscopy [25]

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an ATR accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Biological and Pharmacological Significance

While specific biological data for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is not extensively reported in the public domain, its structural features suggest significant potential in drug discovery.

Potential as a Kinase Inhibitor Scaffold

The phenoxy-pyrrolidine motif is a key structural element in a number of potent and selective kinase inhibitors. The pyrrolidine ring can occupy the ribose pocket of the ATP binding site, while the phenoxy group can extend into other regions of the kinase domain, allowing for the tuning of selectivity and potency. The carboxylic acid group can serve as a handle for further derivatization to introduce additional binding interactions or to modulate pharmacokinetic properties.

Caption: Potential binding mode of derivatives in a kinase active site.

Applications in the Synthesis of Biologically Active Molecules

The structural motifs present in (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine are found in compounds with a range of biological activities, including:

-

Anticancer Agents: Many kinase inhibitors targeting oncogenic pathways utilize similar scaffolds.

-

Anti-inflammatory Drugs: Pyrrolidine-containing molecules have shown promise in modulating inflammatory responses.[2]

-

Neuroprotective Agents: The pyrrolidine scaffold is present in compounds being investigated for the treatment of neurodegenerative diseases.[22]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine. While a specific safety data sheet (SDS) may not be readily available, the following guidelines are based on the properties of its constituent functional groups and related compounds.[14]

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

5.2. Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

5.3. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

Conclusion

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a valuable and versatile chiral building block with significant potential for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its synthesis via the Mitsunobu reaction, detailed protocols for its purification and characterization, and an exploration of its potential applications in medicinal chemistry. The predicted physicochemical and spectroscopic data serve as a valuable resource for researchers working with this compound. As the demand for new and innovative therapeutics continues to grow, the strategic use of well-designed building blocks like (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine will be crucial in advancing the frontiers of drug discovery.

References

-

PubChem. 3-Hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. How does one remove triphenylphosphine oxide from product? [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

University of Rochester. Workup: Triphenylphosphine Oxide. [Link]

-

Stenutz. 3-hydroxybenzoic acid. [Link]

-

Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009 , 109 (6), 2551–2651. [Link]

-

Wikipedia. 3-Hydroxybenzoic acid. [Link]

-

Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]

-

National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023 , 11, 1249673. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

- Google Patents.

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Mitsunobu. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

-

MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 2022 , 23(15), 8443. [Link]

-

National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021 , 26(11), 3149. [Link]

-

mzCloud. S N Boc 3 pyrrolidinol. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

PubMed. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 2003 , 17(14), 1651-6. [Link]

-

NIST WebBook. Benzoic acid, ethyl ester. [Link]

-

National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 2021 , 379(5), 34. [Link]

-

Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 2021 , 143(3), 1548–1555. [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023 , 11, 1249673. [Link]

-

National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023 , 11, 1249673. [Link]

-

National Center for Biotechnology Information. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 2021 , 7, 176. [Link]

-

ScienceDirect. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron, 2000 , 56(25), 4147-4154. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 9. 3-Hydroxybenzoic acid ReagentPlus , 99 99-06-9 [sigmaaldrich.com]

- 10. 3-hydroxybenzoic acid [stenutz.eu]

- 11. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Workup [chem.rochester.edu]

- 16. shenvilab.org [shenvilab.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. acdlabs.com [acdlabs.com]

- 21. reddit.com [reddit.com]

- 22. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine synthesis

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

This guide provides a comprehensive overview and detailed protocol for the synthesis of (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, a chiral building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a core motif in numerous pharmacologically active compounds, and this specific derivative serves as a valuable linker and intermediate in the development of novel therapeutics.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, and characterization of this target molecule.

The synthesis of (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is efficiently achieved through a robust two-step sequence. The strategy hinges on the initial formation of an ether bond, followed by the deprotection of a carboxyl group.

-

Step 1: Mitsunobu Reaction. The core of this synthesis is the formation of the aryl ether linkage. This is accomplished via the Mitsunobu reaction, a powerful and reliable method for coupling a secondary alcohol, (R)-1-Boc-3-hydroxypyrrolidine, with a phenolic pronucleophile, methyl 3-hydroxybenzoate. This reaction is prized for its mild conditions and broad substrate scope.[3][4]

-

Step 2: Saponification. The second step involves the hydrolysis of the methyl ester intermediate to the final carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions, which proceeds cleanly and in high yield.

The overall synthetic pathway is illustrated below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. We will delve into its physicochemical properties, explore a robust synthetic strategy, and discuss its role in the generation of novel therapeutics, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Prominence of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its status as a "privileged scaffold."[2][3] This preference stems from several key advantages conferred by the pyrrolidine ring:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, leading to improved target binding and selectivity.[4][5]

-

Stereochemical Complexity: The presence of chiral centers on the pyrrolidine ring provides opportunities to introduce stereochemistry, which is often crucial for biological activity and can significantly impact a drug candidate's efficacy and safety profile.[6]

-

Improved Physicochemical Properties: Incorporation of a pyrrolidine moiety can enhance metabolic stability, increase cell permeability, and provide a rigid scaffold to constrain the conformation of a molecule, thereby improving its affinity for a biological target.[7]

This compound leverages these inherent advantages and incorporates additional functionalities—a protected amine, an ether linkage, and a carboxylic acid—making it a highly versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 307.34 g/mol | [8] |

| Molecular Formula | C₁₆H₂₁NO₅ | [8] |

| CAS Number | 250681-87-9 | [9] |

| Appearance | White to off-white solid | General knowledge |

| Synonyms | 3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid | [10] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from two readily available starting materials: (R)- or (S)-N-Boc-3-hydroxypyrrolidine and methyl 3-hydroxybenzoate.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis of Methyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate

This reaction forms the core ether linkage of the target molecule. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide or, in this case, a phenol and a pyrrolidine derivative with a suitable leaving group (formed in situ).[3][11][12]

-

Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Coupling: Add a solution of methyl 3-hydroxybenzoate (1.1 eq) in anhydrous THF to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Hydrolysis: Dissolve the purified methyl ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Upon completion, acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).

-

Extraction: Extract the product with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid and the protected amine allows for orthogonal functionalization, enabling its incorporation into a wide array of molecular scaffolds.

Role as a Scaffold for Kinase Inhibitors

The pyrrolidine scaffold is a key feature in many potent and selective kinase inhibitors.[2] For example, derivatives of (S)-3-Acetyl-1-Boc-pyrrolidine are used in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for the treatment of inflammatory and autoimmune diseases.[10] The rigid pyrrolidine ring helps to position key pharmacophoric elements for optimal interaction with the kinase active site.

Caption: General workflow for incorporating the title compound into a kinase inhibitor.

Development of Antibacterial Agents

Pyrrolidine derivatives have also shown promise as antibacterial agents. For instance, some derivatives act by targeting bacterial topoisomerases, essential enzymes involved in DNA replication.[7] The unique structural features of this compound could be exploited to design novel antibacterial compounds with improved potency and reduced susceptibility to existing resistance mechanisms.

Experimental Workflow: Amide Coupling Protocol

To illustrate the utility of this compound as a synthetic intermediate, the following is a detailed protocol for the deprotection of the Boc group and subsequent amide coupling with a primary amine.

Step 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[13][14][15]

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized with a mild base.

Step 2: Amide Coupling

A variety of coupling reagents can be used for the formation of the amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent for this purpose.[5]

-

Activation: To a solution of the deprotected pyrrolidine derivative (as the free amine or TFA salt, 1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

-

Coupling: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of a conformationally constrained pyrrolidine ring, an ether linkage, and orthogonal protecting groups provides a powerful platform for the synthesis of novel and complex molecules. The synthetic strategies and experimental protocols outlined in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors. The continued exploration of pyrrolidine-based scaffolds promises to yield the next generation of innovative therapeutics.

References

-

Li Petri, G., Raimondi, M. V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37. [Link]

-

Semantic Scholar. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine derivative 3 and subsequent allylation reaction. [Link]

-

Heterocycles. (2022). A facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 104(9), 1559-1566. [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

YouTube. (2013). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. (n.d.).

Sources

- 1. francis-press.com [francis-press.com]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. scispace.com [scispace.com]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our methodology integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a self-validating system for unambiguous structure confirmation.

This compound is a bespoke chemical entity featuring several key functionalities: a BOC-protected pyrrolidine ring, an ether linkage, and a benzoic acid moiety. Such molecules are valuable scaffolds in medicinal chemistry and materials science.[1] The pyrrolidine core, in particular, is a privileged structure found in numerous FDA-approved pharmaceuticals.[1] Therefore, the absolute and unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development context, ensuring reproducibility, patentability, and ultimately, the safety and efficacy of downstream applications.

This guide outlines the logical workflow for elucidating the structure of this molecule, beginning with the confirmation of its elemental composition and culminating in the precise mapping of its atomic connectivity.

Caption: High-level workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that validates the elemental composition.

Causality: We select Electrospray Ionization (ESI) as the ionization method because the target molecule possesses multiple polar functional groups (a carboxylic acid and a carbamate) that are readily ionized in solution, making it ideal for ESI.[2]

Predicted High-Resolution MS Data

For a molecule with the formula C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol , we expect to observe the following ions in positive-ion mode ESI-HRMS.[3]

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₆H₂₂NO₅]⁺ | 308.14925 |

| [M+Na]⁺ | [C₁₆H₂₁NNaO₅]⁺ | 330.13120 |

| [2M+H]⁺ | [C₃₂H₄₃N₂O₁₀]⁺ | 615.29123 |

Tandem MS (MS/MS) for Structural Fragmentation

Tandem mass spectrometry provides crucial connectivity information by fragmenting the parent ion and analyzing the resulting daughter ions. This allows us to "piece together" the structural motifs. The carbamate (BOC) group and the ether linkage are expected points of fragmentation.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.[4]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution data.[2]

-

Data Acquisition (Positive Ion Mode): Introduce the sample via direct infusion or through a liquid chromatography (LC) system.[4] Acquire a full scan spectrum to identify the parent ions ([M+H]⁺, [M+Na]⁺).

-

Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z ~308.15) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

-

Data Analysis: Determine the elemental composition from the accurate mass of the parent ion. Analyze the fragmentation pattern to confirm the connectivity of the major structural units.[2]

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality: This technique is chosen to quickly verify the presence of the key carbonyl groups (carbamate and carboxylic acid), the hydroxyl group of the acid, and the ether linkage, which are the defining features of the target molecule.

Predicted IR Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300–2500 (broad) | Carboxylic Acid | O-H stretch |

| ~2975, ~2870 | Alkyl | C-H stretch |

| ~1710 | Carboxylic Acid | C=O stretch |

| ~1690 | Carbamate (BOC) | C=O stretch |

| ~1250 | Carboxylic Acid / Ether | C-O stretch |

| ~1160 | Carbamate (BOC) | C-O stretch |

Note: The two carbonyl stretches may overlap, potentially appearing as a single broad or bifurcated peak.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR stage.[4]

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Definitive Connectivity Mapping: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides definitive evidence of atomic connectivity.

Causality: While MS confirms the formula and IR identifies functional groups, only NMR can map out the precise arrangement of protons and carbons, distinguish between isomers, and provide detailed conformational information. The use of 2D NMR is essential to unravel the complex spin systems of the pyrrolidine ring and to connect it to the phenoxy moiety.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure is analyzed in three parts: the BOC group, the phenoxy ring, and the pyrrolidine ring.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| BOC Group | ~1.46 | s (singlet) | 9H | Nine equivalent methyl protons of the tert-butyl group. |

| Pyrrolidine H4 | ~2.2 - 2.4 | m (multiplet) | 2H | Protons adjacent to the CH₂ and CH groups. Expected to be a complex multiplet. |

| Pyrrolidine H2, H5 | ~3.4 - 3.8 | m (multiplet) | 4H | Protons adjacent to the nitrogen are deshielded. Rotational restriction can make these non-equivalent. |

| Pyrrolidine H3 | ~4.8 - 5.0 | m (multiplet) | 1H | Methine proton attached to the deshielding ether oxygen. |

| Aromatic H4, H6 | ~7.1 - 7.3 | m (multiplet) | 2H | Aromatic protons ortho/para to the ether oxygen. |

| Aromatic H5 | ~7.4 | t (triplet) | 1H | Aromatic proton meta to both substituents. |

| Aromatic H2 | ~7.7 | s (or d) | 1H | Aromatic proton ortho to the carboxylic acid. |

| Carboxylic Acid | ~11.0 - 12.0 | br s (broad) | 1H | Acidic proton, often broad and may exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| BOC CH₃ | ~28.5 | Equivalent methyl carbons of the BOC group. |

| Pyrrolidine C4 | ~30 - 35 | Aliphatic carbon in the pyrrolidine ring. |

| Pyrrolidine C2, C5 | ~45 - 55 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine C3 | ~75 - 80 | Methine carbon bonded to the ether oxygen, highly deshielded. |

| BOC Quaternary C | ~80.0 | Quaternary carbon of the BOC group. |

| Aromatic C2, C4, C5, C6 | ~115 - 130 | Aromatic carbons. |

| Aromatic C1, C3 | ~155 - 160 | Aromatic carbons attached to oxygen and the carboxyl group. |

| Carbamate C=O | ~155.0 | Carbonyl carbon of the BOC protecting group. |

| Carboxylic Acid C=O | ~170.0 | Carbonyl carbon of the carboxylic acid, typically highly deshielded. |

2D NMR for Connectivity Confirmation

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be critical to trace the connectivity within the pyrrolidine ring (H2-H3-H4-H5) and within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to connecting the different fragments of the molecule. For instance, a correlation between the pyrrolidine H3 proton and the aromatic C1 carbon would definitively prove the ether linkage.

Caption: Key predicted ¹H-¹H COSY correlations.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

1D Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Data Acquisition:

-

Acquire a standard gradient-selected COSY spectrum.

-

Acquire a standard gradient-selected HSQC spectrum.

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H spectrum and assign all peaks based on chemical shift, multiplicity, and 2D correlations.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved through the synergistic application of orthogonal analytical techniques.

-

HRMS confirms the elemental formula of C₁₆H₂₁NO₅.

-

IR Spectroscopy verifies the presence of the required carbonyl, hydroxyl, and ether functional groups.

-

1D and 2D NMR Spectroscopy provide the definitive map of the proton and carbon framework, confirming the specific connectivity of the pyrrolidine ring, the phenoxy group, and the BOC protector, and establishing the substitution pattern on the aromatic ring.

Together, these data points provide an interlocking, self-validating confirmation of the proposed structure, meeting the highest standards of scientific rigor required for advanced research and development.

References

- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives.

- BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.

- BenchChem. (2025). Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide.

- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

Sources

An In-depth Technical Guide to the Physical Properties of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE

Introduction

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is a specialized organic molecule of significant interest to researchers and professionals in the field of drug discovery and development. Its unique trifunctional structure, incorporating a BOC-protected pyrrolidine ring, a carboxylic acid moiety, and a phenoxy ether linkage, presents a versatile scaffold for the synthesis of novel chemical entities. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed, field-proven experimental protocols for their determination. While specific experimental data for this compound is not widely published, this document outlines the expected properties based on its chemical structure and provides the methodologies to ascertain them with high fidelity.

Molecular Structure and Key Physicochemical Identifiers

A foundational understanding of the physical properties of this compound begins with its molecular structure and fundamental identifiers.

Table 1: Core Physicochemical Identifiers

| Identifier | Value | Source |

| CAS Number | 250681-87-9 | |

| Molecular Formula | C₁₆H₂₁NO₅ | |

| Molecular Weight | 307.34 g/mol | |

| Appearance | White to off-white solid (Expected) | General knowledge of similar compounds |

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups within this compound dictates its physical and chemical behavior. The diagram below illustrates this structure.

Caption: Molecular structure of this compound.

Key Physical Properties and Their Significance

The physical properties of a compound are critical for its practical application in a laboratory setting, influencing decisions on storage, solvent selection, purification methods, and reaction conditions.

Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range often suggests the presence of impurities.

Expected Property: As a solid organic molecule of its molecular weight, a melting point in the range of 100-200 °C would be expected.

Solubility

The solubility of this compound in various solvents is crucial for its use in chemical reactions, purification, and analytical characterization. The presence of both polar (carboxylic acid, ether, carbamate) and non-polar (tert-butyl, aromatic ring) groups suggests a nuanced solubility profile.

Expected Solubility Profile:

-

Soluble in: Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol), facilitated by hydrogen bonding with the carboxylic acid and carbamate groups.

-

Slightly Soluble to Insoluble in: Non-polar solvents (e.g., hexanes, toluene) due to the overall polarity of the molecule.

-

Solubility in Aqueous Solutions: Expected to be pH-dependent. In basic aqueous solutions, the carboxylic acid will be deprotonated to a carboxylate salt, significantly increasing its water solubility.

Table 2: Expected Solubility of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (neutral pH) | Polar Protic | Sparingly soluble | Presence of a large organic scaffold. |

| Methanol | Polar Protic | Soluble | Hydrogen bonding with the carboxylic acid and carbamate. |

| Ethanol | Polar Protic | Soluble | Similar to methanol. |

| Dichloromethane | Chlorinated | Soluble | Good balance for dissolving molecules with mixed polarity. |

| Diethyl Ether | Ethereal | Slightly Soluble | Less polar than other oxygenated solvents. |

| Hexanes | Non-polar | Insoluble | "Like dissolves like" principle; high polarity of the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Strong hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Strong hydrogen bond acceptor. |

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.0-8.0 ppm (multiplets, 4H): Aromatic protons on the benzene ring.

-

~4.8-5.2 ppm (multiplet, 1H): Proton on the carbon of the pyrrolidine ring bearing the phenoxy group.

-

~3.4-3.8 ppm (multiplets, 4H): Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen.

-

~2.0-2.4 ppm (multiplets, 2H): Protons on the remaining carbon of the pyrrolidine ring.

-

~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the BOC protecting group.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

~154-156 ppm: Carbonyl carbon of the BOC group.

-

~158-160 ppm: Aromatic carbon attached to the ether oxygen.

-

~115-135 ppm: Other aromatic carbons.

-

~80-82 ppm: Quaternary carbon of the tert-butyl group.

-

~75-80 ppm: Pyrrolidine carbon attached to the phenoxy group.

-

~45-55 ppm: Pyrrolidine carbons adjacent to the nitrogen.

-

~30-35 ppm: Remaining pyrrolidine carbon.

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

-

~3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~2975-2850: C-H stretches of the aliphatic and aromatic groups.

-

~1750-1700: C=O stretch of the carboxylic acid.

-

~1690-1650: C=O stretch of the BOC carbamate.

-

~1600, ~1475: C=C stretches of the aromatic ring.

-

~1250-1000: C-O stretches of the ether and ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

Positive Ion Mode [M+H]⁺: Expected m/z = 308.14.

-

Negative Ion Mode [M-H]⁻: Expected m/z = 306.13.

-

Common Fragments: Loss of the BOC group (100 amu), loss of the carboxy group (45 amu).

Experimental Protocols for Physical Property Determination

The following protocols are standardized, field-proven methods for determining the physical properties of organic compounds like this compound.

Workflow for Physical Property Determination

Caption: Experimental workflow for the determination of physical properties.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination (Visual Method)

-

Solvent Addition: To a small, known amount of the compound (e.g., 10 mg) in a vial, a measured volume of the solvent (e.g., 0.1 mL) is added at a constant temperature (typically room temperature).

-

Mixing: The mixture is agitated (e.g., vortexed) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected for dissolution.

-

Incremental Addition: If the solid has not fully dissolved, another aliquot of the solvent is added, and the process is repeated.

-

Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., Very Soluble: <1 mL; Soluble: 1-30 mL; Sparingly Soluble: 30-100 mL; Insoluble: >100 mL).

NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired.

-

Data Processing: The acquired spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Sample Scan: The infrared spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: A dilute solution of the compound (e.g., 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the mass spectrometer's electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system.[2]

-

Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.[2] High-resolution mass spectrometry can be used to confirm the elemental composition.[2][3]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of this compound. While specific experimental data for this compound remains to be widely published, the expected properties derived from its structure and the detailed experimental protocols provided herein offer a robust foundation for its synthesis, characterization, and application in research and development. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing scientific discovery.

References

-

CURRENTA. Mass spectrometry for structural elucidation. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Fiveable. Structural elucidation using mass spectrometry. [Link]

Sources

An In-Depth Technical Guide to 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine, a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This guide delves into the chemical structure, synthesis, physicochemical properties, and, most importantly, the strategic applications of this versatile molecule in the design and synthesis of novel therapeutics. We will explore the causality behind its synthetic route and its utility in constructing complex bioactive molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document is intended to serve as a practical resource, grounded in scientific literature and field-proven insights, to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance as a privileged scaffold in the design of novel therapeutics[1]. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.

1-BOC-3-(3-carboxyphenoxy)pyrrolidine emerges as a particularly valuable building block due to the convergence of several key structural features: a chiral pyrrolidine core, a strategically placed phenoxy ether linkage, a reactive carboxylic acid moiety, and a tert-butyloxycarbonyl (BOC) protecting group. This combination offers synthetic chemists a versatile platform for generating diverse molecular architectures with the potential for a wide range of biological activities. The BOC group provides a stable yet readily cleavable protecting group for the pyrrolidine nitrogen, enabling controlled and sequential synthetic transformations.

This guide will provide a detailed examination of this compound, from its fundamental chemical properties to its practical application in the synthesis of biologically active molecules.

Chemical Structure and Physicochemical Properties

The chemical identity of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine is defined by its unique arrangement of functional groups. Understanding its fundamental properties is paramount for its effective use in the laboratory.

| Property | Value | Reference |

| Chemical Name | 1-BOC-3-(3-carboxyphenoxy)pyrrolidine | [2] |

| Synonym(s) | 3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid | [3] |

| CAS Number | 250681-87-9 | [2] |

| Molecular Formula | C₁₆H₂₁NO₅ | [2][3] |

| Molecular Weight | 307.34 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) |

Note: Some physical properties are predicted based on the behavior of structurally similar compounds, as specific experimental data for this compound is not widely published.

Structural Diagram:

Caption: Chemical structure of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE.

Synthesis of this compound: A Strategic Approach

The synthesis of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine is a multi-step process that relies on well-established and robust organic reactions. The overall strategy involves the preparation of a chiral N-BOC-3-hydroxypyrrolidine precursor, followed by the formation of an ether linkage with a protected 3-hydroxybenzoic acid derivative, and concluding with deprotection of the carboxylic acid. This approach allows for the introduction of chirality early in the synthetic sequence and provides a reliable route to the target molecule.

Synthesis of Chiral N-BOC-3-Hydroxypyrrolidine

The chiral N-BOC-3-hydroxypyrrolidine is a key intermediate, and its enantioselective synthesis is crucial for producing the final compound in a stereochemically pure form. Several methods have been reported for the synthesis of this precursor, including the reduction of N-BOC-3-pyrrolidinone using biocatalysts or chiral reducing agents[4]. A common and efficient method involves the enantioselective reduction of the prochiral ketone.

Experimental Protocol: Biocatalytic Reduction of N-BOC-3-pyrrolidinone

This protocol is adapted from established procedures for the enantioselective reduction of ketones[4].

-

Reaction Setup: In a suitable reaction vessel, dissolve N-BOC-3-pyrrolidinone (1.0 eq) in an appropriate buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as isopropanol.

-

Enzyme and Cofactor Addition: Add a ketoreductase (KRED) enzyme known for its stereoselectivity (e.g., KRED-110) and a nicotinamide cofactor (e.g., NAD⁺ or NADP⁺)[4]. A cofactor regeneration system, such as isopropanol/isopropanol dehydrogenase, is often employed to use the cofactor catalytically.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure N-BOC-3-hydroxypyrrolidine.

Ether Formation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon. This reaction is ideally suited for coupling the chiral N-BOC-3-hydroxypyrrolidine with a phenolic nucleophile, such as methyl 3-hydroxybenzoate.

Reaction Mechanism:

Caption: Simplified workflow of the Mitsunobu reaction for ether synthesis.

Experimental Protocol: Mitsunobu Coupling

This protocol is a generalized procedure based on standard Mitsunobu reaction conditions.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-BOC-3-hydroxypyrrolidine (1.0 eq), methyl 3-hydroxybenzoate (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) in the same solvent dropwise over 30-60 minutes. The reaction is often accompanied by a color change.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, which contains the desired product along with triphenylphosphine oxide and the reduced hydrazine dicarboxylate, can be purified by flash column chromatography on silica gel.

Hydrolysis of the Methyl Ester

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol: Saponification

-

Reaction Setup: Dissolve the 1-BOC-3-(3-methoxycarbonylphenoxy)pyrrolidine intermediate in a mixture of a water-miscible organic solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide, or potassium hydroxide).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-BOC-3-(3-carboxyphenoxy)pyrrolidine.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for 1-BOC-3-(3-carboxyphenoxy)pyrrolidine is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.8-7.9 | m | 1H | Ar-H |

| ~7.5-7.6 | m | 1H | Ar-H |

| ~7.2-7.4 | t | 1H | Ar-H |

| ~7.0-7.1 | m | 1H | Ar-H |

| ~4.8-5.0 | m | 1H | -O-CH- (pyrrolidine) |

| ~3.5-3.8 | m | 4H | -N-CH₂- (pyrrolidine) |

| ~2.1-2.4 | m | 2H | -CH₂- (pyrrolidine) |

| 1.46 | s | 9H | -C(CH₃)₃ (BOC) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~170-172 | -COOH |

| ~158-160 | Ar-C-O |

| ~154-155 | -N-COO- (BOC) |

| ~130-132 | Ar-C-COOH |

| ~129-130 | Ar-CH |

| ~122-124 | Ar-CH |

| ~118-120 | Ar-CH |

| ~114-116 | Ar-CH |

| ~80-81 | -C(CH₃)₃ (BOC) |

| ~78-80 | -O-CH- (pyrrolidine) |

| ~50-52 | -N-CH₂- (pyrrolidine) |

| ~44-46 | -N-CH₂- (pyrrolidine) |

| ~30-32 | -CH₂- (pyrrolidine) |

| 28.4 | -C(CH₃)₃ (BOC) |

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: m/z 308.14

-

Expected [M-H]⁻: m/z 306.13

-

Expected [M+Na]⁺: m/z 330.12

Infrared (IR) Spectroscopy:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)

-

C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)

-

C=O stretch from the BOC group (~1680-1700 cm⁻¹)

-

C-O-C stretch from the ether linkage (~1200-1250 cm⁻¹ and ~1050-1150 cm⁻¹)

-

Aromatic C=C stretches (~1450-1600 cm⁻¹)

Applications in Drug Discovery and Development

The strategic placement of functional groups in 1-BOC-3-(3-carboxyphenoxy)pyrrolidine makes it a highly valuable building block for the synthesis of complex bioactive molecules. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules, while the pyrrolidine ring serves as a rigid scaffold to orient substituents in a defined three-dimensional space.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology and immunology. The pyrrolidine scaffold is frequently employed in the design of these inhibitors to occupy specific pockets in the ATP-binding site of kinases[5]. (S)-3-Acetyl-1-Boc-pyrrolidine, a related building block, is a key starting material for the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors[6][7]. 1-BOC-3-(3-carboxyphenoxy)pyrrolidine can be similarly utilized, with the carboxyphenoxy group serving as a vector to interact with specific residues in the kinase active site or to attach further pharmacophoric elements.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of a kinase inhibitor candidate.

Development of G Protein-Coupled Receptor (GPCR) Modulators